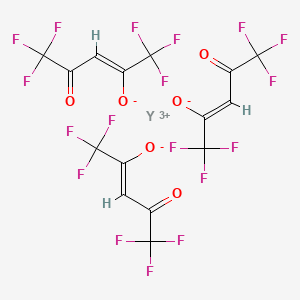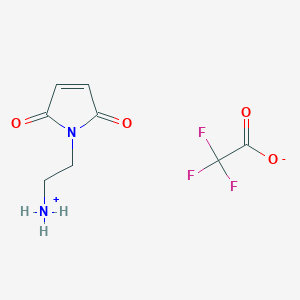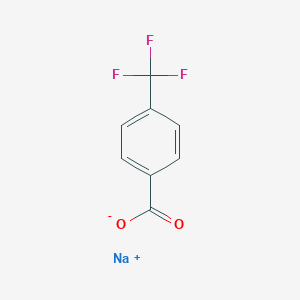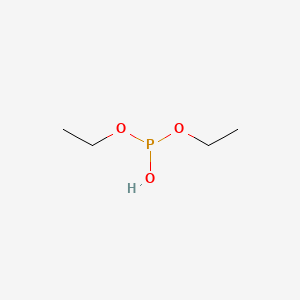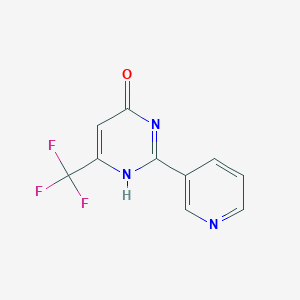
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the production rate and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds with different functional groups.
Applications De Recherche Scientifique
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one has numerous applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.
Medicine: this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular interactions and pathways involved is crucial for elucidating its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one include those with related chemical structures or functional groups. Examples of similar compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure and properties, which may confer distinct reactivity and biological activity compared to similar compounds
Propriétés
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(17)16-9(15-7)6-2-1-3-14-5-6/h1-5H,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOWDDVEWIYBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC(=O)C=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
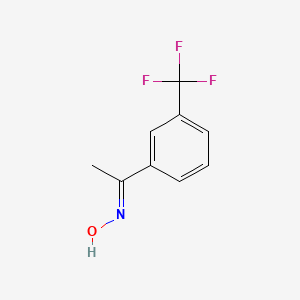
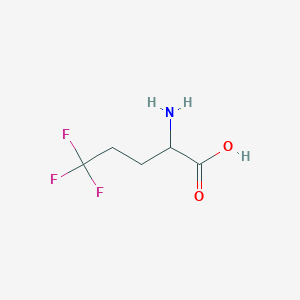
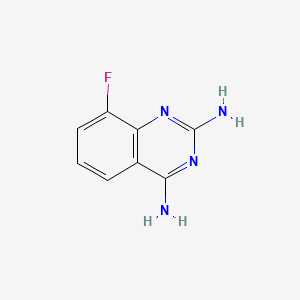
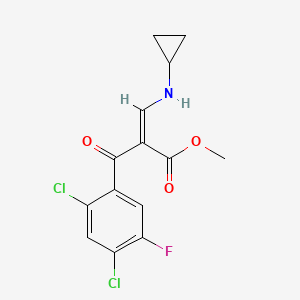
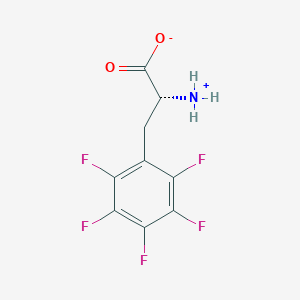
![(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768752.png)
![3-Ethoxy-3-oxo-1-[4-(trifluoromethoxy)anilino]-1-propen-1-aminium chloride](/img/structure/B7768759.png)
![3-Ethoxy-3-oxo-1-[3-(trifluoromethyl)anilino]-1-propen-1-aminium chloride](/img/structure/B7768764.png)
![N'-hydroxy-2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethanimidamide](/img/structure/B7768772.png)
